molecular formula C19H24OSi B14648646 Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- CAS No. 51519-05-2

Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-

Cat. No.: B14648646
CAS No.: 51519-05-2
M. Wt: 296.5 g/mol
InChI Key: RRVJCAQNDPXWFI-UHFFFAOYSA-N
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Description

Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is an organosilicon compound with the molecular formula C19H24OSi . This compound is characterized by the presence of a silane group bonded to a [(1,1-diphenyl-3-butenyl)oxy] moiety. The compound is notable for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, typically involves the reaction of trimethylchlorosilane with [(1,1-diphenyl-3-butenyl)oxy] lithium reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl- exerts its effects involves the interaction of the silane group with various molecular targets. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical transformations. The compound can act as a radical H-donor or hydride donor, facilitating reductions and other reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-, is unique due to the presence of both the [(1,1-diphenyl-3-butenyl)oxy] group and the trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in specific applications where other silanes may not be suitable .

Properties

CAS No.

51519-05-2

Molecular Formula

C19H24OSi

Molecular Weight

296.5 g/mol

IUPAC Name

1,1-diphenylbut-3-enoxy(trimethyl)silane

InChI

InChI=1S/C19H24OSi/c1-5-16-19(20-21(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h5-15H,1,16H2,2-4H3

InChI Key

RRVJCAQNDPXWFI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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